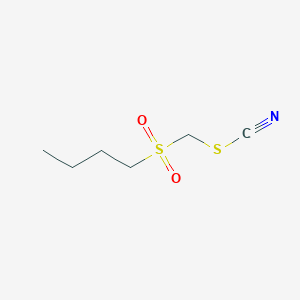

(Butane-1-sulfonyl)methyl thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 342033 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied in the context of neurodegenerative diseases and motor neuron biology.

Preparation Methods

The synthesis of NSC 342033 involves several steps, typically starting with the preparation of neural stem cells from human pluripotent stem cells. This process includes the use of specific media and reagents to induce the differentiation of pluripotent stem cells into neural stem cells

Chemical Reactions Analysis

NSC 342033 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nucleophilic reagents like n-butyllithium and electrophilic halogen reagents such as N-chlorosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of NSC 342033.

Scientific Research Applications

NSC 342033 has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of neural stem cells. In biology, it serves as a model for understanding motor neuron biology and neurodegenerative diseases such as amyotrophic lateral sclerosis . In medicine, it is investigated for its potential neuroprotective effects and its role in cellular stress responses . Industrial applications are less common but may include its use in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of NSC 342033 involves several molecular pathways. It has been shown to protect motor neurons against oxidative stress by activating pathways such as phosphatidylinositol 3-kinase and extracellular signal-related kinase . These pathways help in scavenging free radicals and promoting cell survival. Additionally, NSC 342033 influences the degradation of glycogen in neurons, which can contribute to energy supply during metabolic stress .

Comparison with Similar Compounds

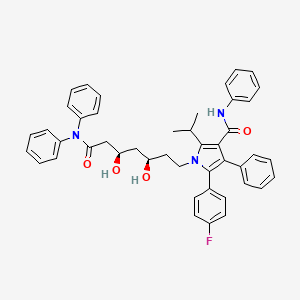

NSC 342033 can be compared with other compounds used in neurodegenerative disease research, such as sulforaphane and atorvastatin . Sulforaphane is known for its antioxidant properties and its ability to modulate genes involved in necroptosis, while atorvastatin is recognized for its neuroprotective effects through the activation of similar pathways. The uniqueness of NSC 342033 lies in its specific application to motor neuron biology and its potential to provide insights into the mechanisms of neurodegeneration.

Similar Compounds

- Sulforaphane

- Atorvastatin

- N-chlorosuccinimide

These compounds share some functional similarities with NSC 342033 but differ in their specific applications and mechanisms of action.

Properties

CAS No. |

27617-57-8 |

|---|---|

Molecular Formula |

C6H11NO2S2 |

Molecular Weight |

193.3 g/mol |

IUPAC Name |

butylsulfonylmethyl thiocyanate |

InChI |

InChI=1S/C6H11NO2S2/c1-2-3-4-11(8,9)6-10-5-7/h2-4,6H2,1H3 |

InChI Key |

YWRSHMAPBSDRGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)CSC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.